

Structural formula and properties of 4-Methoxy PCE hydrochloride

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Compound of Interest

Compound Name: 4-Methoxy PCE hydrochloride

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An In-depth Technical Guide to 4-Methoxy PCE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, and the physical, chemical, and pharmacological properties of **4-Methoxy PCE hydrochloride** (4-MeO-PCE HCl). It includes detailed experimental protocols for its synthesis and analysis, and a discussion of its mechanism of action and associated signaling pathways. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

4-Methoxy PCE hydrochloride, also known as N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine monohydrochloride, is a research chemical classified as an arylcyclohexylamine. Arylcyclohexylamines are a class of psychoactive compounds that includes well-known substances such as phencyclidine (PCP) and ketamine.

The chemical structure of **4-Methoxy PCE hydrochloride** is characterized by a cyclohexane ring and a 4-methoxyphenyl group bonded to the same carbon atom, which is also attached to an ethylamine group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Structural Formula:

- Molecular Formula: C₁₅H₂₃NO · HCl[1]
- IUPAC Name: N-ethyl-1-(4-methoxyphenyl)-cyclohexanamine, monohydrochloride[1]
- CAS Number: 1933-15-9[1]
- Synonyms: 4-methoxy Eticyclidine, 4-MeO PCE[1]

Physicochemical Properties

A summary of the known physical and chemical properties of **4-Methoxy PCE hydrochloride** is presented in the table below.

Property	Value	Reference
Molecular Weight	269.8 g/mol	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 20 mg/ml; DMSO: 14 mg/ml; Ethanol: 25 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml	[1]
λ _{max}	230 nm	[1]
Storage Temperature	-20°C	[1]

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of 4-Methoxy PCE, like other arylcyclohexylamines, is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

By binding to a site within the NMDA receptor's ion channel (often referred to as the PCP-binding site), 4-Methoxy PCE blocks the influx of calcium ions (Ca^{2+}) that would normally occur upon activation by the neurotransmitter glutamate and a co-agonist such as glycine or D-serine. This blockade of ion flow leads to the dissociative anesthetic and hallucinogenic effects associated with this class of compounds.

Receptor Binding Affinity

While specific quantitative binding data for 4-Methoxy PCE is not readily available in the peer-reviewed literature, studies on closely related analogues such as 4-methoxyphencyclidine (4-MeO-PCP) provide valuable insights. 4-MeO-PCP has been shown to have a binding affinity (K_i) of 404 nM for the NMDA receptor. It also exhibits affinity for the σ_2 receptor ($K_i = 143$ nM), the norepinephrine transporter ($K_i = 713$ nM), and the serotonin transporter ($K_i = 844$ nM)[2]. It is plausible that 4-Methoxy PCE possesses a similar receptor binding profile, though further research is required for confirmation. Research on other novel PCP and ketamine analogues confirms that they are high-affinity ligands for the NMDA receptor[3][4].

Experimental Protocols

Synthesis of 4-Methoxy PCE Hydrochloride

A detailed, step-by-step protocol for the synthesis of 4-Methoxy PCE is not explicitly published. However, a synthetic route can be adapted from the well-documented synthesis of the closely related compound, 4-MeO-PCP. The following is a representative synthetic protocol.

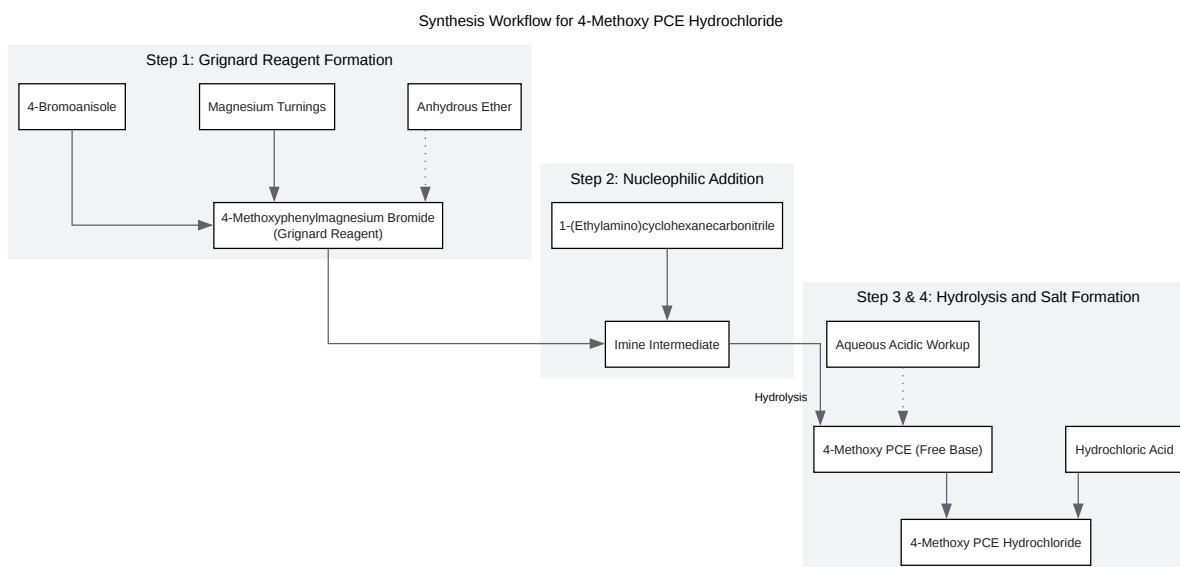
Step 1: Grignard Reagent Formation. A Grignard reagent is prepared from 4-bromoanisole and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Step 2: Nucleophilic Addition. The Grignard reagent is then reacted with 1-(ethylamino)cyclohexanecarbonitrile. This nitrile derivative of N-ethylcyclohexylamine serves as the electrophile. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after acidic workup.

Step 3: Hydrolysis and Rearrangement. The imine intermediate is subsequently hydrolyzed under aqueous acidic conditions to yield the desired N-ethyl-1-(4-methoxyphenyl)cyclohexanamine (4-Methoxy PCE).

Step 4: Salt Formation. The free base of 4-Methoxy PCE is dissolved in a suitable solvent, and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether) is added to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Workflow for the Synthesis of **4-Methoxy PCE Hydrochloride**



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Caption: A generalized workflow for the synthesis of **4-Methoxy PCE Hydrochloride**.

Analytical Methods

The identification and quantification of 4-Methoxy PCE in laboratory samples can be achieved using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for the analysis of arylcyclohexylamines. A standard analytical procedure would involve:

- **Sample Preparation:** Dilution of the sample in a suitable organic solvent, such as methanol.
- **Instrumentation:** An Agilent 5975 Series GC/MSD System or a similar instrument.
- **Interpretation:** The resulting mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference standard.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique provides high-resolution mass data, aiding in the unequivocal identification of the compound. A typical protocol includes:

- **Sample Preparation:** Direct analysis of a diluted sample or an extract.
- **Instrumentation:** A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC, or equivalent.
- **Chromatographic Conditions:** A reverse-phase C18 column with a gradient elution using a mobile phase of ammonium formate and a mixture of methanol and acetonitrile.

Signaling Pathways

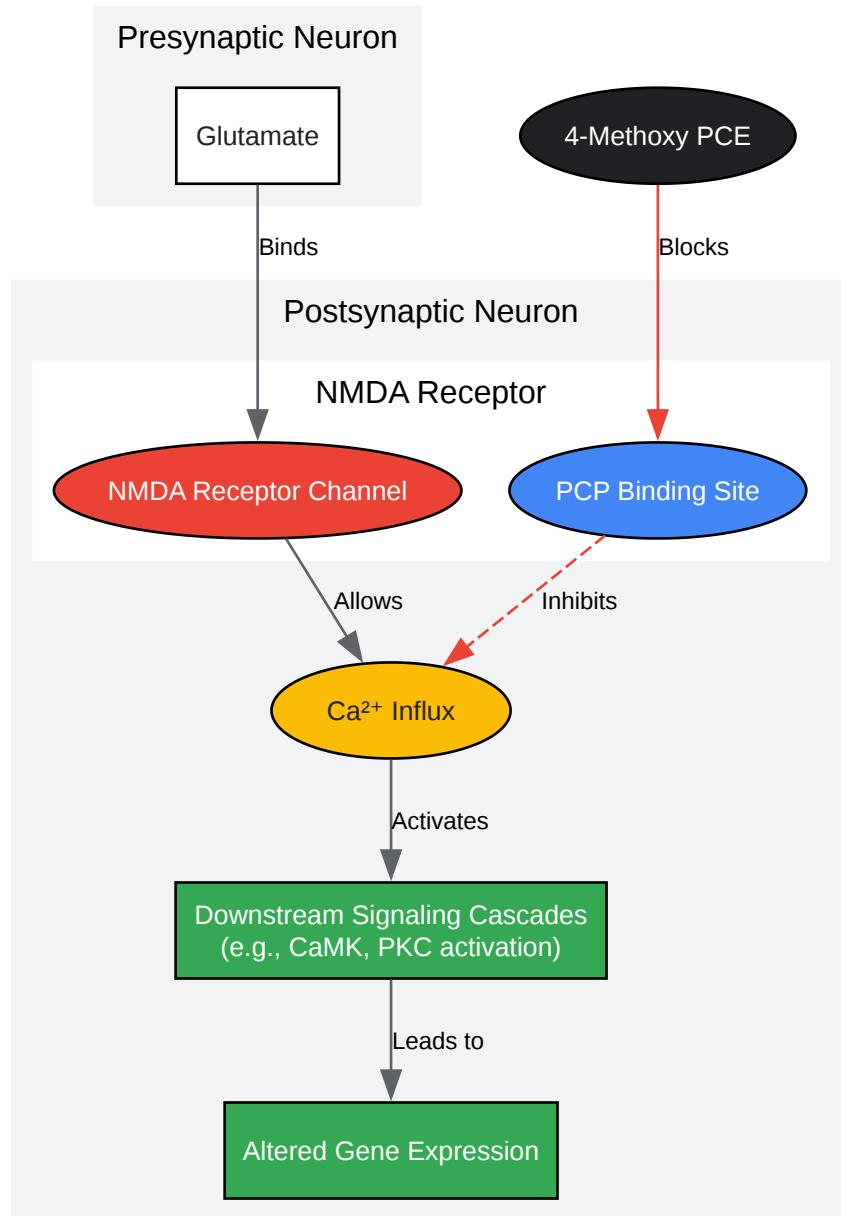
The primary signaling pathway affected by 4-Methoxy PCE is the glutamatergic system, specifically through the inhibition of the NMDA receptor. The blockade of this receptor has several downstream consequences.

Inhibition of Calcium Influx: By blocking the NMDA receptor ion channel, 4-Methoxy PCE prevents the influx of Ca^{2+} into the neuron. Calcium is a crucial second messenger, and its reduced intracellular concentration disrupts a multitude of signaling cascades.

Modulation of Downstream Kinases and Transcription Factors: The reduction in Ca^{2+} influx can lead to altered activity of calcium-dependent enzymes such as Ca^{2+} /calmodulin-dependent protein kinase (CaMK) and protein kinase C (PKC). This can, in turn, affect the phosphorylation state and activity of various transcription factors, leading to changes in gene expression.

Interaction with Other Neurotransmitter Systems: While the primary target is the NMDA receptor, arylcyclohexylamines can also interact with other neurotransmitter systems. As noted with the related compound 4-MeO-PCP, there may be effects on monoamine transporters, which could modulate the synaptic concentrations of dopamine, norepinephrine, and serotonin.

Signaling Pathway of 4-Methoxy PCE at the NMDA Receptor



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Caption: The antagonistic action of 4-Methoxy PCE on the NMDA receptor signaling pathway.

Conclusion

4-Methoxy PCE hydrochloride is an arylcyclohexylamine research chemical with a primary mechanism of action as a non-competitive NMDA receptor antagonist. Its physicochemical and pharmacological properties are of significant interest to the scientific community for understanding the function of the glutamatergic system and for the development of novel

therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound in a research setting. Further investigation is warranted to fully elucidate its receptor binding profile and downstream signaling effects.

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